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Compound of Interest

Compound Name: Epiquinine

Cat. No.: B123177 Get Quote

Introduction

Epiquinine, a diastereomer of the well-known antimalarial drug quinine, presents a significant

area of interest for researchers in medicinal chemistry and drug development. Its distinct

stereochemistry at the C9 position influences its biological activity and physicochemical

properties. A thorough understanding of its structural characteristics is paramount for further

research and development. This technical guide provides a comprehensive overview of the

spectroscopic data of epiquinine, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow

for the spectroscopic analysis of such natural products are also presented to aid researchers in

their analytical endeavors.

Spectroscopic Data of Epiquinine
The following tables summarize the key spectroscopic data for epiquinine, providing a

quantitative reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each

proton and carbon atom in the epiquinine molecule.

Table 1: ¹H NMR Spectroscopic Data for Epiquinine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.74 d 4.5 H-2'

8.05 d 9.2 H-8'

7.65 d 2.4 H-5'

7.40 dd 9.2, 2.4 H-7'

7.35 d 4.5 H-3'

5.58 ddd 17.4, 10.4, 7.2 H-10

5.15 d 6.4 H-9

4.98 d 17.4 H-11 (trans)

4.93 d 10.4 H-11 (cis)

3.96 s - OCH₃

3.2-2.9 m - H-2, H-6, H-8

2.7-2.5 m - H-3

1.9-1.7 m - H-4, H-5, H-7

Solvent: CDCl₃. Reference: C.G. Moreland, A. Philip, F.I. Carroll, J. Org. Chem. 1974, 39,

2413-2417.

Table 2: ¹³C NMR Spectroscopic Data for Epiquinine
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Chemical Shift (δ) ppm Assignment

157.9 C-6'

147.5 C-2'

147.3 C-4'

143.2 C-8a'

140.9 C-10

131.4 C-8'

126.5 C-4a'

121.7 C-7'

118.6 C-3'

114.5 C-11

101.4 C-5'

69.8 C-9

60.3 C-2

55.8 OCH₃

49.9 C-8

43.1 C-6

39.7 C-3

27.8 C-4

26.0 C-7

21.6 C-5

Solvent: CDCl₃. Reference: SpectraBase Compound ID 3gErgpm9sHM, citing C.G. Moreland,

A. Philip, F.I. Carroll, J. Org. Chem. 1974, 39, 2413-2417.[1]
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Epiquinine

Wavenumber (cm⁻¹) Vibrational Mode

3300-3500 O-H stretch (hydroxyl group)

3070 =C-H stretch (aromatic and vinyl)

2850-2960 C-H stretch (aliphatic)

1620 C=C stretch (aromatic and vinyl)

1590, 1508 C=C stretch (quinoline ring)

1245 C-O stretch (aryl ether)

1090 C-O stretch (secondary alcohol)

830, 855 C-H bend (out-of-plane, substituted quinoline)

Sample Preparation: KBr pellet.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Epiquinine
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m/z Relative Intensity (%) Proposed Fragment

324 15 [M]⁺ (Molecular Ion)

188 10 [M - C₉H₁₄NO]⁺

174 20 [C₁₁H₁₀NO]⁺

159 100 [C₁₀H₇NO]⁺

136 85
[C₉H₁₄N]⁺ (Quinuclidine

fragment)

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Researchers should adapt these methods based on the specific instrumentation available in

their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of epiquinine in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to approximately 200-220 ppm.

Use a pulse angle of 45-60 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise

ratio due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of epiquinine with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the epiquinine sample into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or

Orbitrap analyzer) to obtain accurate mass measurements.

Data Acquisition:

Scan a mass range appropriate for the molecular weight of epiquinine (e.g., m/z 50-500).

Acquire data in full-scan mode to obtain the mass spectrum.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Use high-resolution data to determine the elemental composition of the molecular ion and

key fragments.

Workflow for Spectroscopic Identification
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a natural product like epiquinine.
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General Workflow for Spectroscopic Identification of a Natural Product
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A generalized workflow for the isolation and spectroscopic identification of a natural product.

This guide serves as a foundational resource for researchers working with epiquinine. The

provided spectroscopic data and experimental protocols are intended to facilitate accurate

identification, characterization, and further investigation of this important cinchona alkaloid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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